3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one
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Overview
Description
The compound “3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one” appears to contain a pyridine ring and an imidazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that exhibit a negative charge .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and imidazole rings. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridine and imidazole rings. These nitrogen atoms could act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and imidazole rings. For instance, the compound is likely to be polar due to the electronegative nitrogen atoms and may have the ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Reactions
- One-pot Multicomponent Cascade Reaction: A study demonstrated the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines via a cascade reaction, constructing multiple new bonds and rings efficiently without transition metal catalysts, highlighting a novel application in synthetic chemistry (Li et al., 2012).
- Microwave Irradiation Synthesis: Another research focused on synthesizing imidazo[1,2-a]pyridin-2-one derivatives using a reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave conditions, showcasing an efficient synthesis method (Tu et al., 2007).
- Transition-Metal-Free Synthesis: A study developed a room-temperature, metal-free synthesis of 3-aryl imidazo[1,2-a]pyridines, emphasizing a mild and efficient process for constructing these compounds (Lee & Park, 2015).
Biological and Pharmaceutical Research
- Antiviral Agents Synthesis: Research focused on synthesizing imidazo[1,2-a]pyridines with thioether side chains, showing significant activity against human cytomegalovirus and varicella-zoster virus, indicating potential as antiviral agents (Gueiffier et al., 1998).
Material Science and Catalysis
- Coordination Polymers: A study synthesized cadmium(II) coordination polymers using derivatives of this compound, demonstrating their potential in creating diverse molecular architectures and exploring their thermogravimetric and fluorescent properties (Li et al., 2012).
- Copper(I) Complex as Carbene-Transfer Reagent: Research developed a trinuclear copper(I) complex of 1,3-bis(2-pyridinylmethyl)imidazolylidene, demonstrating its use as a carbene-transfer reagent for preparing catalytically active nickel(II) and palladium(II) complexes, thus contributing to the field of organometallic chemistry (Chen, Qiu, & Chen, 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNYMBJPMOSVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one |
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